molecular formula C24H30N4O B039129 N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide CAS No. 120982-59-4

N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide

Cat. No.: B039129
CAS No.: 120982-59-4
M. Wt: 390.5 g/mol
InChI Key: UWJUHFHWSSBDTB-UHFFFAOYSA-N
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Description

N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a diethylamino group, a diphenylpyrazole moiety, and an acetamide linkage, which collectively contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 3,4-diphenylpyrazole: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Attachment of the acetamide group: The 3,4-diphenylpyrazole is then reacted with chloroacetyl chloride in the presence of a base to form the corresponding acetamide derivative.

    Introduction of the diethylamino group: Finally, the acetamide derivative is reacted with 3-(diethylamino)propylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamide and pyrazole derivatives.

Scientific Research Applications

N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide: can be compared with similar compounds such as:

    N-[3-(Dimethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide: Similar structure but with dimethylamino group instead of diethylamino group.

    N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)propionamide: Similar structure but with a propionamide group instead of acetamide group.

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O/c1-3-27(4-2)17-11-16-25-23(29)19-28-18-22(20-12-7-5-8-13-20)24(26-28)21-14-9-6-10-15-21/h5-10,12-15,18H,3-4,11,16-17,19H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJUHFHWSSBDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)CN1C=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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